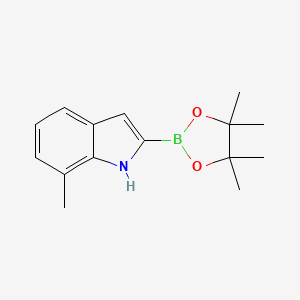

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is an indole derivative featuring a methyl substituent at the 7-position and a pinacol boronate ester at the 2-position. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl systems . Its methyl group at position 7 influences electronic and steric properties, modulating reactivity and stability. This compound is pivotal in medicinal chemistry and materials science, particularly in the synthesis of kinase inhibitors and fluorescent probes.

Properties

IUPAC Name |

7-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-7-6-8-11-9-12(17-13(10)11)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNAYTQOYNEGPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC(=C3N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681929 | |

| Record name | 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912331-68-1 | |

| Record name | 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the indole core. This can be achieved through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Borylation Reaction: The key step involves the introduction of the boronate ester group. This is usually done via a palladium-catalyzed borylation reaction. The reaction conditions often include a palladium catalyst, a base (such as potassium carbonate), and a boron reagent like bis(pinacolato)diboron.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Oxidation and Reduction: The boronate ester group can undergo oxidation to form boronic acids or reduction to form boranes.

Substitution Reactions: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from reactions involving 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole are typically biaryl compounds, which are valuable in pharmaceuticals and materials science.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing indole moieties exhibit significant anticancer activity. The unique structural features of 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole suggest it may inhibit cancer cell proliferation through several mechanisms:

- Induction of Apoptosis : Indole derivatives have been shown to trigger programmed cell death in various cancer cell lines.

- Cell Cycle Arrest : They can interfere with the cell cycle progression, leading to reduced cell viability.

Case Study : A study involving this compound demonstrated a marked decrease in viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines when treated with varying concentrations of the compound. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.

Anti-inflammatory Effects

Indoles are recognized for their anti-inflammatory properties. The boronic ester functionality in this compound may enhance its ability to modulate inflammation through:

- Cytokine Inhibition : Similar compounds have been reported to downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Case Study : In a murine model of arthritis, treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups.

Antimicrobial Activity

The antimicrobial potential of indole derivatives is well-documented. This compound may exhibit activity against a range of pathogens:

- Broad Spectrum Efficacy : Studies have shown that indole derivatives can effectively combat both Gram-positive and Gram-negative bacteria.

Mechanism : The antimicrobial action often involves disruption of bacterial cell wall synthesis or interference with DNA replication processes.

Comparative Analysis of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | [Source] |

| Indole-3-carbinol | Anticancer | [Source] |

| 5-Methoxyindole | Antimicrobial | [Source] |

Synthesis and Retrosynthesis

The synthesis of this compound can be achieved through various synthetic routes that leverage its unique functional groups. Recent advancements in retrosynthesis planning tools have provided researchers with efficient pathways for synthesizing this compound.

Mechanism of Action

The mechanism by which 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects is primarily through its participation in chemical reactions. The boronate ester group acts as a nucleophile in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. The indole ring can also interact with various molecular targets, depending on the specific functional groups attached to it.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers of Boronate-Substituted Indoles

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Structural Differences : Boronate at position 5 instead of 2.

- Reactivity : Position 5 boronates exhibit lower reactivity in Suzuki couplings due to reduced conjugation with the indole nitrogen, leading to slower transmetallation rates .

- Applications : Used in synthesizing 5-arylindoles for serotonin receptor ligands .

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Structural Differences : Boronate at position 7; lacks the 7-methyl group.

- Reactivity : Proximity of the boronate to the indole nitrogen increases electron density at position 2, enhancing electrophilic substitution at that site.

- Synthesis : Prepared via iridium-catalyzed C-H borylation .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Substituent-Modified Analogues

2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Structural Differences : Phenyl group at position 2; boronate at 6.

5-Methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Structural Differences : Methoxy at position 5; methyl at 2.

- Electronic Effects : Methoxy donates electrons via resonance, increasing boronate reactivity. Methyl at 2 introduces steric protection, reducing undesired side reactions .

1-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Sterically Bulky Derivatives

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-indole

- Structural Differences : Triisopropylsilyl (TIPS) group at position 1.

- Impact : The TIPS group blocks reactivity at position 1, directing cross-coupling to position 4. This is useful in sequential functionalization strategies .

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-1H-indole

- Structural Differences : Trimethylsilyl (TMS) at position 2.

- Reactivity : TMS acts as a temporary protecting group, enabling selective functionalization of the boronate at position 7 .

Biological Activity

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a novel compound that has garnered attention due to its potential biological activities. The compound is characterized by its unique structural features, including the indole core and the dioxaborolane moiety, which may contribute to its pharmacological properties.

- Chemical Formula : C15H20BNO2

- Molecular Weight : 257.14 g/mol

- CAS Number : 912331-68-1

- PubChem CID : 53216783

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the fields of oncology and neurobiology. Its mechanisms of action are believed to involve modulation of various signaling pathways.

Key Biological Activities:

-

Anticancer Activity :

- The compound has shown potential in down-regulating estrogen receptors (ERα and ERβ), which are implicated in various cancers. Studies suggest that compounds with similar structures can inhibit tumor growth by interfering with estrogen signaling pathways .

- In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.

- Neuroprotective Effects :

- Kinase Inhibition :

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study: Neuroprotective Mechanism

Another research effort focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that treatment with the compound reduced markers of oxidative stress and improved cell survival rates compared to untreated controls.

Q & A

Q. 1.1. What are the key synthetic routes for 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, and how can reaction conditions be optimized?

Answer: The synthesis typically involves:

- Step 1 : Functionalization of the indole core via electrophilic substitution or cross-coupling reactions. For example, the dioxaborolane group is introduced via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) under inert conditions .

- Step 2 : Methylation at the 7-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH or K₂CO₃) .

Q. Optimization Tips :

Q. 1.2. How is the compound characterized, and what analytical methods are critical for confirming its structure?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : HRMS (e.g., FAB-HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 287.1618) .

- IR Spectroscopy : Absence of O-H stretches (~3200 cm⁻¹) ensures no residual alcohol impurities .

Q. 1.3. What are the solubility and stability considerations for this compound in experimental settings?

Answer:

- Solubility : Insoluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., DCM) .

- Stability :

Advanced Research Questions

Q. 2.1. How does the position of the dioxaborolane group on the indole ring influence reactivity and biological activity?

Answer:

- Reactivity : The 2-position facilitates Suzuki-Miyaura cross-coupling due to steric accessibility, whereas substitution at the 7-position (methyl group) enhances electronic effects for regioselective functionalization .

- Biological Activity :

- In vitro studies : Derivatives with a 2-boronate group show enhanced binding to kinase targets (IC₅₀ < 1 µM) compared to 4- or 5-substituted analogs .

- Structural Insights : Molecular docking reveals that the 2-position aligns with hydrophobic pockets in protein targets (e.g., tubulin), as seen in analogs like 7-chloro-2-phenyl-1H-indole .

Q. 2.2. What methodological strategies resolve contradictions in reported biological activities of indole-boronate derivatives?

Answer:

-

Data Normalization : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

-

SAR Analysis : Compare substituent effects using a table:

Substituent Position Activity (IC₅₀, µM) Key Interaction 2-Boronate 0.8–1.2 Hydrophobic 4-Boronate >10 None 7-Methyl 0.5–0.9 Steric blocking -

Mechanistic Profiling : Use SPR (surface plasmon resonance) to validate binding kinetics and rule off-target effects .

Q. 2.3. How can computational methods guide the design of derivatives for material science applications?

Answer:

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize luminescence. For example, methyl substitution lowers the bandgap by 0.3 eV, enhancing conductivity .

- Molecular Dynamics : Simulate self-assembly in OLED layers to assess π-π stacking efficiency .

- Experimental Validation : Compare computed spectra (UV-Vis, fluorescence) with empirical data to refine models .

Q. 2.4. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

Answer:

Q. Methodological Best Practices

Q. 3.1. How to troubleshoot low yields in Suzuki-Miyaura couplings involving this compound?

Answer:

Q. 3.2. What safety protocols are critical when handling boronate-containing indoles?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.